2-((Pyridin-3-ylamino)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Pyridin-3-ylamino)methylene)malononitrile is a chemical compound with the molecular formula C9H6N4. It is classified as an aminopyridine, which is a type of organic compound containing a pyridine skeleton substituted by one or more amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylamino)methylene)malononitrile typically involves the reaction of 3-aminopyridine with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-3-ylamino)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-((Pyridin-3-ylamino)methylene)malononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Pyridin-3-ylamino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
2-((Pyridin-3-ylamino)methylene)malononitrile can be compared with other aminopyridines, such as:
4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.
2-Aminopyridine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-[(pyridin-3-ylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N4/c10-4-8(5-11)6-13-9-2-1-3-12-7-9/h1-3,6-7,13H |
InChI Key |
BBGXNSAUVNOZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC=C(C#N)C#N |
solubility |
25.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.